Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 932354-78-4
VCID: VC4502304
InChI: InChI=1S/C17H14ClNO4S2/c1-2-23-17(20)15-16(13-8-3-4-9-14(13)24-15)25(21,22)19-12-7-5-6-11(18)10-12/h3-10,19H,2H2,1H3
SMILES: CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=CC=C3)Cl
Molecular Formula: C17H14ClNO4S2
Molecular Weight: 395.87

Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

CAS No.: 932354-78-4

Cat. No.: VC4502304

Molecular Formula: C17H14ClNO4S2

Molecular Weight: 395.87

* For research use only. Not for human or veterinary use.

Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate - 932354-78-4

Specification

CAS No. 932354-78-4
Molecular Formula C17H14ClNO4S2
Molecular Weight 395.87
IUPAC Name ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C17H14ClNO4S2/c1-2-23-17(20)15-16(13-8-3-4-9-14(13)24-15)25(21,22)19-12-7-5-6-11(18)10-12/h3-10,19H,2H2,1H3
Standard InChI Key BREBTKGEDCUXJL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=CC=C3)Cl

Introduction

Potential Applications

Benzothiophene derivatives have been explored for various applications, including pharmaceuticals and agrochemicals. They exhibit a range of biological activities, such as antimicrobial, anticancer, and antiviral properties. While specific data on Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is not available, related compounds have shown promise in these areas.

Application AreaDescription
PharmaceuticalsPotential for antimicrobial, anticancer, and antiviral activities
AgrochemicalsPossible use as herbicides or fungicides

Synthesis and Chemical Reactions

The synthesis of benzothiophene derivatives typically involves condensation reactions or cyclization processes. For Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, the synthesis might involve the reaction of a benzothiophene precursor with a sulfamoyl chloride in the presence of a base, followed by esterification to introduce the ethyl ester group.

Research Findings and Future Directions

While specific research findings on Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate are not available, studies on related benzothiophene derivatives have shown promising results in various biological assays. Future research should focus on synthesizing this compound and evaluating its biological activities to explore potential applications.

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